molecular formula C7H12O4 B6236350 3-(oxolan-3-yloxy)propanoic acid CAS No. 1488273-23-9

3-(oxolan-3-yloxy)propanoic acid

Cat. No.: B6236350
CAS No.: 1488273-23-9
M. Wt: 160.2
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Description

3-(Oxolan-3-yloxy)propanoic acid is a carboxylic acid derivative featuring a propanoic acid backbone substituted with an oxolane (tetrahydrofuran) ring via an ether linkage at the third carbon. Its molecular formula is C₇H₁₂O₄, with a calculated molecular weight of 160.17 g/mol. This compound is primarily utilized as a building block in organic synthesis, as evidenced by its inclusion in commercial catalogs for pharmaceutical and chemical research . Its structure suggests moderate polarity due to the carboxylic acid group and ether oxygen, enabling hydrogen bonding and solubility in polar solvents.

Properties

CAS No.

1488273-23-9

Molecular Formula

C7H12O4

Molecular Weight

160.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(oxolan-3-yloxy)propanoic acid typically involves the reaction of oxolane derivatives with propanoic acid or its derivatives. One common method is the etherification of 3-hydroxypropanoic acid with oxolane-3-ol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ether bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and crystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(oxolan-3-yloxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The ether linkage can be targeted in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of oxolane-3-carboxylic acid or oxolane-3-one.

    Reduction: Formation of 3-(oxolan-3-yloxy)propanol.

    Substitution: Introduction of various functional groups such as halides, amines, or alkyl groups.

Scientific Research Applications

3-(oxolan-3-yloxy)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(oxolan-3-yloxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of signaling pathways, which are crucial for its therapeutic potential.

Comparison with Similar Compounds

The following table summarizes key structural and functional attributes of 3-(oxolan-3-yloxy)propanoic acid and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Properties References
This compound C₇H₁₂O₄ 160.17 Propanoic acid with oxolane-3-yloxy substituent; ether linkage Organic synthesis building block
3-(4-Hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic acid C₁₄H₁₆O₆ 296.27 Tetrahydrofuran-derived substituent with ketone and hydroxyl groups Cytotoxic activity (43.2% mortality at 0.1 mg/mL)
3-(N-(4-Sulfamoylphenyl)amino)propanoic acid C₉H₁₂N₂O₄S 244.27 Sulfonamide-functionalized propanoic acid Halogenation reactivity; hydrazone synthesis
2-Oxo-3-phenylpropanoic acid C₉H₈O₃ 164.16 Phenyl-substituted α-keto acid Precursor for 3-phenyllactic acid synthesis
2-(Oxolan-3-yloxy)-2-phenyl-propanoic acid C₁₂H₁₄O₄ 222.24 Branched structure with phenyl and oxolane substituents Structural isomerism studies
3-(1,3-Dioxolan-2-yl)propanoic acid C₆H₁₀O₄ 146.14 Dioxolane ring (two oxygen atoms) instead of oxolane Enhanced ring stability; storage at 2–8°C
3-[3-(Propan-2-yloxy)phenyl]propanoic acid C₁₂H₁₆O₃ 208.25 Isopropoxy-phenyl substituent Increased lipophilicity

Structural and Functional Analysis

Oxygen-Containing Rings vs. Linear Chains
  • Oxolane vs. Dioxolane Rings: The oxolane ring in this compound is a five-membered ether ring with one oxygen atom, while 3-(1,3-dioxolan-2-yl)propanoic acid () contains a dioxolane ring with two oxygen atoms. The dioxolane ring increases electron density and stability, making the latter compound less reactive toward acid hydrolysis .
  • Branched vs. Cyclic Substituents: Compounds like 3-[3-(Propan-2-yloxy)phenyl]propanoic acid () feature a linear isopropoxy group, which enhances lipophilicity compared to the cyclic oxolane substituent. This difference impacts membrane permeability in biological systems.
Bioactivity and Reactivity
  • Synthetic Utility: 3-(N-(4-Sulfamoylphenyl)amino)propanoic acid () is tailored for halogenation and hydrazone formation due to its sulfonamide group, whereas this compound may favor nucleophilic substitutions at the ether linkage .
Acidity and Solubility
  • The carboxylic acid group in all compounds confers acidity (pKa ~4–5). However, substituents modulate solubility:
    • The hydroxyl and ketone groups in ’s compound enhance water solubility.
    • The isopropoxy group in ’s compound reduces polarity, favoring organic solvents.

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